molecular formula C20H25NO7S2 B7832860 REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE

REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE

Cat. No.: B7832860
M. Wt: 455.5 g/mol
InChI Key: ZHOLMJVVANUTMJ-PXNSSMCTSA-N
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Description

REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and multiple methoxy and sulfonyl functional groups that contribute to its unique chemical properties.

Properties

IUPAC Name

(3S,4R)-N-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO7S2/c1-26-15-5-7-16(8-6-15)30(24,25)20-13-29(22,23)12-17(20)21-11-14-4-9-18(27-2)19(10-14)28-3/h4-10,17,20-21H,11-13H2,1-3H3/t17-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOLMJVVANUTMJ-PXNSSMCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzylamine and 4-methoxybenzenesulfonyl chloride. The key steps in the synthesis may involve:

    Formation of the tetrahydrothiophene ring: This can be achieved through a cyclization reaction involving a thiol and an appropriate dihalide.

    Introduction of the sulfonyl group: This step involves the reaction of the tetrahydrothiophene intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions.

    Attachment of the dimethoxybenzyl group: This final step involves the nucleophilic substitution reaction of the intermediate with 3,4-dimethoxybenzylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to convert the methoxy groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4

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